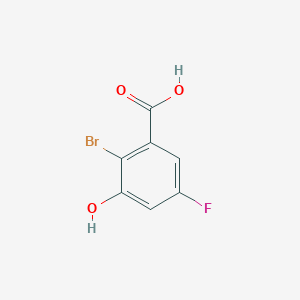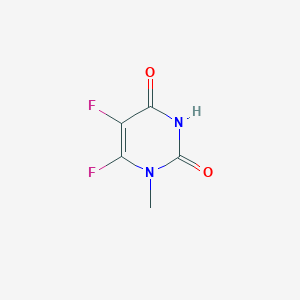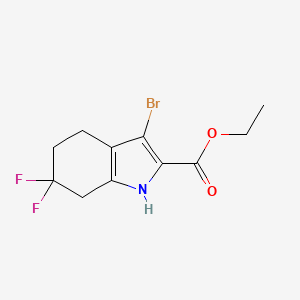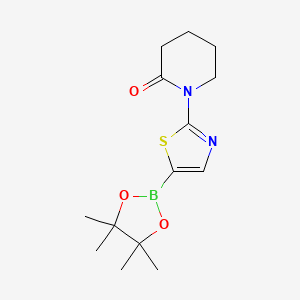![molecular formula C10H18S2 B13093418 3-[(Pent-4-en-1-yl)sulfanyl]thiane CAS No. 61704-43-6](/img/structure/B13093418.png)
3-[(Pent-4-en-1-yl)sulfanyl]thiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran is an organic compound belonging to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing one of the oxygen atoms. This compound is characterized by a tetrahydrothiopyran ring with a pent-4-en-1-ylthio substituent at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Intramolecular Dieckmann Condensation: One common method for synthesizing tetrahydrothiopyrans involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH).
Addition of Hydrogen Sulfide to Divinyl Ketones: Another method involves the double addition of hydrogen sulfide (H₂S) or sodium sulfide (Na₂S) to divinyl ketones.
Industrial Production Methods
Industrial production methods for 3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Thiopyrans can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of thiopyrans can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Thiopyrans can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Halides and other electrophiles can be used as reagents in these reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Halides, electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thiopyrans
Wissenschaftliche Forschungsanwendungen
3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran is not well-documented. like other thiopyrans, it is likely to interact with molecular targets through its sulfur atom, which can participate in various chemical reactions. The exact molecular targets and pathways involved would depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A closely related compound used in similar applications.
3-Piperidinemethanol, 1-(tetrahydro-2H-thiopyran-4-yl): Another thiopyran derivative with potential biological activities.
Uniqueness
3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran is unique due to its specific substituent at the 3-position, which can impart distinct chemical and biological properties compared to other thiopyran derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61704-43-6 |
|---|---|
Molekularformel |
C10H18S2 |
Molekulargewicht |
202.4 g/mol |
IUPAC-Name |
3-pent-4-enylsulfanylthiane |
InChI |
InChI=1S/C10H18S2/c1-2-3-4-8-12-10-6-5-7-11-9-10/h2,10H,1,3-9H2 |
InChI-Schlüssel |
SCZZGFMXECLARJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCSC1CCCSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4-Diazabicyclo[3.1.1]heptane](/img/structure/B13093345.png)


![tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate](/img/structure/B13093361.png)

![(3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole](/img/structure/B13093378.png)
![4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13093379.png)



![1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide](/img/structure/B13093397.png)
